molecular formula C9H15N3O11P2 B045696 Cytidine-5'-diphosphate CAS No. 63-38-7

Cytidine-5'-diphosphate

Cat. No.: B045696
CAS No.: 63-38-7
M. Wt: 403.18 g/mol
InChI Key: ZWIADYZPOWUWEW-XVFCMESISA-N
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Description

CDP is a pyrimidine ribonucleoside 5'-diphosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine ribonucleoside 5'-diphosphate and a cytidine 5'-phosphate. It is a conjugate acid of a CDP(3-).
Cytidine-5'-diphosphate is a natural product found in Homo sapiens with data available.
CDP is a metabolite found in or produced by Saccharomyces cerevisiae.
Cytidine 5'-(trihydrogen diphosphate). A cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. Synonyms: CRPP;  cytidine pyrophosphate.

Mechanism of Action

Target of Action

Cytidine-5’-Diphosphate (CDP) is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety . It primarily targets several enzymes, including:

Mode of Action

The interaction of CDP with its targets results in the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) and cytidine monophosphate (CMP) .

Biochemical Pathways

CDP plays a crucial role in the biosynthesis of phosphatidylcholine from choline, a common biochemical process in cell membranes . It also serves as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .

Pharmacokinetics

Citicoline, also known as cytidine diphosphate-choline (cdp-choline), which is chemically identical to cdp, has a bioavailability of 90% when taken orally . It is excreted through respiration (as CO2) and urine .

Result of Action

The action of CDP leads to the production of CTP, which supports DNA and RNA biosynthesis . It also contributes to the generation of phosphatidylcholine, a major component of cell membranes .

Biochemical Analysis

Biochemical Properties

Cytidine-5’-diphosphate is involved in various biochemical reactions. It interacts with enzymes such as cytidine kinase and 5’-nucleotidase, which interconvert cytidine to CMP . It also plays a role in the synthesis of phosphatidylcholine from choline, a common biochemical process in cell membranes .

Cellular Effects

Cytidine-5’-diphosphate has significant effects on various types of cells and cellular processes. It influences cell function by participating in the generation of phosphatidylcholine, a key component of cell membranes . This process impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cytidine-5’-diphosphate involves its conversion to cytidine and choline, which then enter the brain separately and are used to resynthesize CDP inside brain cells . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Cytidine-5’-diphosphate can change over time in laboratory settings. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it is known that Cytidine-5’-diphosphate plays a crucial role in many biochemical pathways .

Metabolic Pathways

Cytidine-5’-diphosphate is involved in several metabolic pathways. It is a key intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Subcellular Localization

Given its role in the synthesis of phosphatidylcholine, it is likely that it is localized to areas of the cell where this synthesis occurs .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIADYZPOWUWEW-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014481
Record name Cytidine diphosphate
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Molecular Weight

403.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CDP
Source Human Metabolome Database (HMDB)
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CAS No.

63-38-7
Record name Cytidine diphosphate
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Record name Cytidine diphosphate
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Record name Cytidine-5'-Diphosphate
Source DrugBank
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Record name Cytidine diphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine 5'-(trihydrogen diphosphate)
Source European Chemicals Agency (ECHA)
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Record name CYTIDINE 5'-DIPHOSPHATE
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Record name CDP
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URL http://www.hmdb.ca/metabolites/HMDB0001546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: CDP-choline, also known as citicoline, has demonstrated analgesic effects in various pain models [, ]. Research suggests that centrally administered CDP-choline interacts with arginine vasopressin (AVP) receptors in the brain, specifically AVP V1 and V2 receptors, contributing to its pain-reducing effects [].

A: CDP-diacylglycerol serves as a crucial precursor molecule in the synthesis of phosphatidylglycerol and cardiolipin, two important phospholipids found in the heart, particularly within the mitochondria [, ]. The availability of CDP-diacylglycerol influences the rate of these phospholipids' production, impacting mitochondrial function and energy production.

ANone: The molecular formula for cytidine-5'-diphosphate is C9H15N3O11P2, and its molecular weight is 403.16 g/mol.

A: While the provided research articles don't offer specific spectroscopic data for CDP, they highlight the use of various techniques for studying its derivatives. For instance, high-field EPR spectroscopy has been used to examine the nucleotide radical formed during the reaction of CDP with the E441Q-α2β2 of Escherichia coli ribonucleotide reductase [, ]. Similarly, 31P NMR was used to study CDP-choline levels in cultured human tumor cells under varying pH conditions [].

ANone: The provided research articles primarily focus on the biological activity and metabolic pathways of CDP and its derivatives, rather than their material compatibility or stability in non-biological contexts.

A: In Streptococcus pneumoniae, CDP-activated ribitol, formed from ribitol 5-phosphate and cytidine 5'-triphosphate, is a key precursor for synthesizing teichoic acids, essential components of the bacterial cell wall []. This process involves specific enzymes like TarJ, an alcohol dehydrogenase, and TarI, a cytidylyl transferase, encoded by the spr1148 and spr1149 genes within the bacterial genome [].

A: While the provided research articles don’t delve deeply into computational modeling of CDP, DFT calculations were used to analyze the structure of a nucleotide radical formed during the interaction of CDP with a mutant form of E. coli ribonucleotide reductase []. This approach helped elucidate the radical's structure and its role in the enzyme's catalytic mechanism [].

A: Studies on rat neutrophils show that the ability of different nucleotide phosphates to induce cell aggregation is strongly influenced by their structure []. Among triphosphates, UTP and ATP are the most potent, while others like GTP, CTP, and TTP show significantly weaker effects []. The position of phosphate groups on the ribose sugar also plays a role, as demonstrated by the higher potency of ADP compared to AMP [].

ANone: The provided articles primarily focus on the biological roles and mechanisms of CDP and its derivatives. They don’t go into detail about specific formulation strategies for enhancing its stability, solubility, or bioavailability.

ANone: The provided articles primarily focus on the scientific and biological aspects of CDP. They do not discuss SHE regulations or risk management strategies related to this compound.

A: Preclinical studies using a rat model of oxaliplatin-induced neuropathic pain have shown promising analgesic effects of CDP-choline []. Administering CDP-choline directly into the brain (intracerebroventricularly) reduced mechanical hypersensitivity in these animals []. This effect was reversed by blocking specific receptors in the brain, such as neuronal high-affinity choline uptake, nicotinic acetylcholine receptors (including the α7 subtype), and GABA-B receptors, suggesting their involvement in CDP-choline's action [].

A: In a rat model of TBI, daily administration of CDP-choline (100 mg/kg) for 18 days, starting one day after the injury, significantly improved cognitive performance compared to a saline control group []. This improvement was observed in both motor function assessment one day post-injury and in a spatial memory task (Morris water maze) conducted between 14-18 days post-injury []. Furthermore, CDP-choline treatment reduced the sensitivity of TBI-affected rats to the memory-impairing effects of scopolamine, a drug that blocks a specific type of acetylcholine receptor in the brain [].

A: Administering CDP-choline to pregnant rats has shown protective effects against HILI in their offspring []. This treatment strategy, especially when combined with betamethasone, improved lung maturation and reduced lung injury markers in newborn rats exposed to high oxygen levels []. This suggests a potential benefit of CDP-choline in preventing or treating bronchopulmonary dysplasia (BPD) in premature infants, a condition often linked to HILI [].

ANone: The provided research articles mainly focus on the metabolic roles of CDP and its derivatives in different organisms, without going into detail about resistance mechanisms or cross-resistance with other compounds.

A: A study evaluating the safety of short-term CDP-choline treatment (500 mg twice daily) in individuals with cocaine dependence reported no significant side effects [].

ANone: The provided research articles primarily focus on understanding the biological activity and mechanisms of action of CDP and its derivatives. They do not delve into specific drug delivery or targeting strategies for these compounds.

ANone: The research articles provided do not discuss biomarkers associated with CDP or its derivatives for predicting efficacy, monitoring treatment response, or identifying potential adverse effects.

A: High-performance liquid chromatography (HPLC) is a key method for analyzing ribonucleotides, including CDP and its derivatives, in biological samples. This technique was used to study ribonucleotide levels in lymphocytes from healthy individuals and patients with chronic lymphocytic leukemia (CLL) [].

ANone: The research articles provided primarily focus on the biological and biochemical aspects of CDP and its derivatives. They do not cover the environmental impact or degradation pathways of these compounds.

ANone: The research articles provided do not delve into the specific dissolution rates or solubility profiles of CDP or its derivatives in various media, nor their impact on bioavailability and efficacy.

ANone: While the research articles employ various analytical techniques like HPLC and NMR to study CDP and its derivatives, they do not specifically detail the validation processes for these methods.

ANone: The research articles primarily focus on the fundamental research of CDP and its derivatives. They do not discuss the quality control and assurance measures related to their development, manufacturing, or distribution.

ANone: The provided research articles do not discuss the immunogenicity of CDP or its derivatives.

ANone: The provided research articles do not provide information on the interactions of CDP or its derivatives with drug transporters or strategies to manage these interactions.

ANone: The research articles do not provide information on the potential of CDP or its derivatives to affect drug-metabolizing enzymes or strategies to manage such interactions.

ANone: The research articles provided do not discuss alternative compounds or substitutes for CDP or provide comparisons of their performance, cost, or impact.

ANone: The provided research articles focus on understanding the biological roles and mechanisms of CDP and its derivatives. They do not delve into recycling, waste management, or resource efficiency strategies related to these compounds.

ANone: Researchers studying CDP and its derivatives utilize a range of research tools and resources, including:

    ANone: The research on CDP and its derivatives has significantly advanced our understanding of several key cellular processes:

    • Phospholipid Biosynthesis: Research on CDP-diacylglycerol has been instrumental in elucidating the pathways involved in the synthesis of important phospholipids like phosphatidylglycerol and cardiolipin, crucial components of mitochondrial membranes and essential for cellular energy production [, ].
    • Neuroprotection and Pain Modulation: Studies on CDP-choline have highlighted its potential as a neuroprotective agent and its role in pain modulation. Preclinical research suggests its efficacy in reducing neuropathic pain and improving cognitive function after traumatic brain injury, opening avenues for developing new therapeutic strategies [, ].

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